An In-depth Technical Guide to 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine. As a member of the highly significant pyrimidine class of heterocyclic compounds, this molecule holds potential for applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and prospective biological activities based on the established knowledge of related chemical structures.
Part 1: Introduction to 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] The unique electronic properties of the pyrimidine ring, characterized by its π-deficient nature, make it a versatile platform for chemical modifications.[3] The introduction of various substituents allows for the fine-tuning of its physicochemical properties and biological functions.
Chemical Structure and Nomenclature
The molecule of interest, 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine, is a 2,4,6-trisubstituted pyrimidine. Its structure features a central pyrimidine ring with a chlorine atom at the 4-position, a phenyl group at the 6-position, and a thiophen-2-yl group at the 2-position.
IUPAC Name: 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine
Chemical Formula: C₁₄H₉ClN₂S
Molecular Weight: 272.76 g/mol
Chemical Structure:
Caption: Chemical structure of 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine.
Part 2: Physicochemical and Spectroscopic Properties (Predicted)
Table of Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Weight | 272.76 g/mol | Calculated from the chemical formula (C₁₄H₉ClN₂S). |
| Melting Point | 130-150 °C | Solid at room temperature, similar to other substituted phenylpyrimidines. The exact melting point would depend on the crystalline structure. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the aromatic nature and molecular weight. Decomposition at high temperatures is common for such compounds. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Chloroform), sparingly soluble in alcohols, and insoluble in water. | The presence of aromatic rings and a chloro-substituent suggests solubility in non-polar to moderately polar organic solvents. The lack of highly polar functional groups indicates poor water solubility.[4] |
| Appearance | Off-white to pale yellow crystalline solid. | Based on the appearance of similar synthesized pyrimidine derivatives. |
Predicted Spectroscopic Data
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δ 8.20-8.00 (m, 2H): Protons on the phenyl ring ortho to the pyrimidine ring.
-
δ 7.80-7.60 (m, 3H): Remaining protons on the phenyl ring and one proton of the thiophene ring.
-
δ 7.55 (s, 1H): Proton at the 5-position of the pyrimidine ring.
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δ 7.20-7.10 (m, 2H): Remaining protons on the thiophene ring.
The exact chemical shifts and coupling constants would need to be determined experimentally, but these predictions are based on the analysis of similar structures.[5]
-
δ 170-160: Quaternary carbons of the pyrimidine ring (C2, C4, C6).
-
δ 145-135: Quaternary carbons of the phenyl and thiophene rings.
-
δ 135-125: CH carbons of the phenyl and thiophene rings.
-
δ 120-110: CH carbon of the pyrimidine ring (C5).
-
3100-3000: Aromatic C-H stretching vibrations.
-
1600-1450: C=C and C=N stretching vibrations of the pyrimidine, phenyl, and thiophene rings.[6]
-
850-750: C-H out-of-plane bending vibrations of the aromatic rings.
-
800-600: C-Cl stretching vibration.
-
700-600: C-S stretching vibration of the thiophene ring.
-
Expected [M]⁺: m/z 272 and 274 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
-
Major Fragmentation Pathways: Loss of Cl, fragmentation of the thiophene ring, and cleavage of the bonds connecting the substituent groups to the pyrimidine core.[7][8]
Part 3: Proposed Synthesis and Characterization
A plausible and efficient synthetic route for 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine can be designed based on well-established methods for the synthesis of 2,4,6-trisubstituted pyrimidines. A common approach involves the cyclization of a chalcone precursor with an amidine derivative, followed by chlorination.
Synthetic Strategy
The proposed three-step synthesis is outlined below:
Caption: Proposed synthetic workflow for 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one (Thienyl-chalcone)
-
To a stirred solution of acetophenone (1.0 eq) and thiophene-2-carboxaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Synthesis of 6-phenyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add the synthesized thienyl-chalcone (1.0 eq) and urea (1.2 eq).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the pyrimidinone derivative.
Step 3: Synthesis of 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine
-
Take the dried 6-phenyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one in a round-bottom flask and add phosphorus oxychloride (POCl₃) in excess.[9]
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.[9]
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography using a suitable solvent system (e.g., hexane-ethyl acetate gradient).
Purification and Characterization Workflow
Caption: Workflow for the purification and characterization of the final product.
Part 4: Reactivity and Potential for Derivatization
The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (S-N-Ar) reactions.[10][11] This reactivity is enhanced by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. This makes 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine a valuable intermediate for the synthesis of a library of derivatives by introducing various nucleophiles at the C4 position.
Caption: Potential derivatization of 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine via S-N-Ar reactions.
Part 5: Potential Biological Activities and Applications in Drug Discovery
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[12][13][14] The combination of a pyrimidine core with phenyl and thiophene substituents in 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine suggests several potential areas of biological activity.
-
Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, which are crucial in cancer therapy. The phenyl and thiophene moieties can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of various kinases. The 4-chloro position serves as a handle to introduce different functional groups to modulate potency and selectivity.
-
Antimicrobial Activity: The thiophene ring is a well-known pharmacophore in many antimicrobial agents. Its combination with the pyrimidine nucleus could lead to compounds with potent antibacterial or antifungal activity.[14]
-
Anti-inflammatory Activity: Certain substituted pyrimidines have shown significant anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX) or various kinases involved in inflammatory signaling pathways.[15]
Hypothetical Mechanism of Action in Cancer
A plausible mechanism of action for the anticancer effects of this class of compounds is the inhibition of protein kinases that are overactive in cancer cells.
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